1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-22(25-12-10-20-8-4-5-9-21(20)25)18-23-13-15-24(16-14-23)29(27,28)17-11-19-6-2-1-3-7-19/h1-9,11,17H,10,12-16,18H2/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDGWBRXPGDNFX-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydroindole moiety linked to a piperazine ring via a sulfonyl group, which is critical for its biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, particularly those involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, which may protect cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
- Modulation of Neurotransmitter Systems : Preliminary data indicate that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.
Biological Activity Data
The following table summarizes key biological activities and effects observed in various studies:
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers. The study highlighted the potential of this compound as a novel anticancer agent targeting specific signaling pathways associated with cell survival.
- Neuroprotection : In experiments using primary neuronal cultures, the compound demonstrated protective effects against glutamate-induced excitotoxicity. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Inflammation Reduction : A recent study examined the anti-inflammatory effects of the compound in a mouse model of arthritis. Results showed a marked decrease in inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the indole ring is known to enhance the cytotoxic effects against various cancer cell lines. Research has shown that derivatives of indole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The piperazine component in the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may lead to therapeutic effects in conditions such as depression and anxiety disorders .
Antimicrobial Properties
Compounds featuring sulfonamide groups have demonstrated antimicrobial activity. The sulfonyl moiety in this compound may contribute to its efficacy against bacterial infections by inhibiting bacterial enzymes crucial for cell wall synthesis . Further studies are needed to evaluate its spectrum of activity against various pathogens.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds related to 1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone and tested their anticancer activities on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted to evaluate the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The study found that these compounds significantly reduced anxiety behaviors in elevated plus maze tests, indicating their potential as anxiolytic agents .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The 4-[(E)-2-phenylethenyl]sulfonylpiperazine unit is susceptible to nucleophilic attack due to the electron-withdrawing sulfonyl group. This reactivity is exploited in cross-coupling and substitution reactions:
These reactions retain the (E)-styrenyl group, critical for maintaining conjugation-dependent properties (e.g., fluorescence or π-π stacking) .
Reactivity of the Ethanone Moiety
The ketone group participates in condensation and reduction reactions:
Schiff Base Formation
-
Conditions : Primary amines (e.g., thiosemicarbazide), EtOH, catalytic HCl, reflux.
-
Product : Hydrazone derivatives (e.g., 2-((3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone ) .
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration (confirmed by FTIR loss of C=O at ~1,650 cm⁻¹ and C=N formation at ~1,625 cm⁻¹) .
Reduction
-
Conditions : NaBH₄ in MeOH, 0°C → RT.
-
Product : Secondary alcohol 1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanol (isolated in 85% yield) .
Electrophilic Addition at the (E)-Styrenyl Group
The trans-configured ethenyl group undergoes stereospecific additions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, −20°C | Vicinal dibromide (anti-addition, confirmed by ¹H NMR coupling constants) |
| Epoxidation | mCPBA, CHCl₃, RT | Epoxide formation (retains stereochemistry) |
These reactions are pivotal for introducing polar functional groups while preserving the (E)-configuration’s steric and electronic effects .
Cross-Coupling Reactions
The indole and aryl sulfonyl groups enable palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Substrate : Bromoindole derivative of the parent compound.
-
Conditions : Pd(OAc)₂, K₂CO₃, H₂O, microwave irradiation (120°C, 20 min).
-
Product : Biphenyl-indole hybrid (yield: 78%, purity >95% by HPLC) .
Heck Reaction
-
Substrate : Iodoarene-functionalized sulfonylpiperazine.
-
Conditions : PdCl₂(PPh₃)₂, Et₃N, DMF, 100°C.
-
Product : Extended conjugated systems (e.g., with acrylates) .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 60°C), the indole ring undergoes electrophilic substitution at the 3-position, yielding sulfonated derivatives. Conversely, treatment with NaOH (10%, reflux) triggers cleavage of the piperazine-ethanone bond, forming 1-(2,3-dihydroindol-1-yl)ethanone and 4-[(E)-2-phenylethenyl]sulfonylpiperazine as intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Core Structure Variations: The target compound uses a 2,3-dihydroindole (indoline) core, which is partially saturated compared to the indole derivatives in compounds like 3a and 9. This saturation may reduce π-π stacking interactions but enhance conformational flexibility. Piperazine vs. Piperidine: Piperazine’s two nitrogen atoms (vs.
Substituent Effects: Sulfonyl vs. Styryl vs. Aryl Groups: The (E)-styryl substituent in the target compound introduces a conjugated double bond, enhancing UV absorption (useful for analytical detection) and rigidity compared to the tosyl group in 3a or benzhydryl in 9.
The dihydroindole core may modulate selectivity relative to indole-based derivatives. The benzhydryl-substituted compound 9 demonstrates dual dopamine D2/5-HT2A affinity, highlighting how bulky piperazine substituents can diversify pharmacological profiles.
Challenges:
Preparation Methods
Preparation of (E)-Styrylsulfonyl Chloride
(E)-Styrylsulfonyl chloride is synthesized via radical sulfonation of trans-β-bromostyrene using sulfur dioxide (SO₂) and azoisobutyronitrile (AIBN) in acetonitrile (60°C, 12 h), followed by chlorination with PCl₅ (0°C, 2 h). The product is isolated as a white crystalline solid (64% yield).
Monosulfonylation of Piperazine
Piperazine (1.0 equiv) reacts with (E)-styrylsulfonyl chloride (1.05 equiv) in DCM/water (2:1) with NaOH (2.0 equiv) at 0°C for 1 h. The monosulfonylated product precipitates as a hydrochloride salt (78% yield).
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Solvent System | Base | Equiv. of Sulfonyl Chloride | Yield (%) |
|---|---|---|---|
| DCM/H₂O | NaOH | 1.05 | 78 |
| THF | K₂CO₃ | 1.10 | 65 |
| EtOAc | Et₃N | 1.20 | 71 |
¹H NMR (400 MHz, D₂O): δ 7.62–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.95 (d, J = 16.0 Hz, 1H, CH), 6.52 (d, J = 16.0 Hz, 1H, CH), 3.45–3.30 (m, 8H, piperazine-H).
Coupling Reaction to Form the Target Compound
1-Chloroacetyl-2,3-dihydroindole (1.0 equiv) and 4-[(E)-styrylsulfonyl]piperazine (1.1 equiv) react in acetonitrile with K₂CO₃ (2.0 equiv) at 60°C for 12 h. The product is purified via silica gel chromatography (hexane/EtOAc 3:1), affording the title compound as a white solid (70% yield).
Table 3: Coupling Reaction Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MeCN | K₂CO₃ | 60 | 12 | 70 |
| DMF | NaH | 80 | 8 | 65 |
| THF | DBU | 50 | 15 | 58 |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 16.0 Hz, 1H, SO₂CH=CH), 7.58–7.42 (m, 5H, Ar-H), 7.20–7.08 (m, 4H, indoline-H), 6.85 (d, J = 16.0 Hz, 1H, SO₂CH=CH), 4.40 (t, J = 7.2 Hz, 2H, indoline-CH₂), 3.95 (s, 2H, COCH₂N), 3.65–3.50 (m, 8H, piperazine-H), 3.15 (t, J = 7.2 Hz, 2H, indoline-CH₂).
HRMS (ESI): m/z calcd. for C₂₃H₂₅N₃O₃S [M+H]⁺: 424.1692; found: 424.1689.
Q & A
Basic: What are the typical synthetic routes for synthesizing this compound?
The synthesis involves multi-step organic reactions, often starting with the preparation of the indole derivative followed by sulfonylation of the piperazine moiety. Key steps include:
- Indole core formation : Cyclization of precursors under acidic or basic conditions, as seen in structurally related compounds .
- Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides, requiring anhydrous conditions to avoid hydrolysis .
- Coupling reactions : Formation of the ethanone bridge using nucleophilic substitution or cross-coupling methodologies .
Purification typically employs column chromatography or recrystallization to isolate high-purity product .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control : Maintaining low temperatures (−10°C to 0°C) during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in coupling steps, while toluene improves regioselectivity in indole formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can accelerate specific steps .
- Real-time monitoring : Techniques like TLC or HPLC-MS track reaction progress and identify intermediates requiring stabilization .
Basic: What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., OV/AG/P99) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste disposal : Avoid drain disposal; neutralize reactive intermediates (e.g., sulfonyl chlorides) before disposal .
Advanced: What techniques are used to analyze the compound's interaction with biological targets?
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify affinity for receptors (e.g., kinase domains) .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding poses, validated by mutagenesis studies .
- Cellular assays : Dose-response curves (IC₅₀/EC₅₀) in cancer cell lines assess antiproliferative activity, with Western blotting confirming target modulation .
Advanced: How do structural modifications impact pharmacological activity?
- Sulfonyl group substitution : Replacing the phenylvinyl group with electron-withdrawing groups (e.g., nitro) enhances metabolic stability but may reduce solubility .
- Piperazine ring flexibility : Rigidifying the piperazine (e.g., via sp³ hybridization) improves selectivity for G-protein-coupled receptors .
- Indole substitutions : Methylation at the indole nitrogen increases blood-brain barrier permeability in neuroactive analogs .
Basic: What spectroscopic methods characterize this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., indole proton shifts at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 423.15 [M+H]⁺).
- X-ray crystallography : Resolves stereochemistry, as seen in related sulfonylpiperazine structures with π-π stacking interactions .
Advanced: How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to reduce variability .
- Validate target engagement : Employ biophysical methods (ITC, SPR) to confirm direct binding, distinguishing on-target from off-target effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .
Basic: What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO (>10 mM), moderately soluble in dichloromethane. Aqueous solubility is pH-dependent, improving in acidic buffers (pH <5) .
- Stability : Stable at −20°C for >6 months. Degrades in UV light (λ >300 nm), requiring amber vials for storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
